molecular formula C9H11N3S B588847 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione CAS No. 159414-96-7

1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione

Cat. No.: B588847
CAS No.: 159414-96-7
M. Wt: 193.268
InChI Key: AEOVBXUDLBMJKN-UHFFFAOYSA-N
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Description

1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione is a multifunctional benzimidazole derivative of significant interest in medicinal and coordination chemistry. This compound features a benzimidazole core, a privileged scaffold in drug discovery known for its wide spectrum of biological activities, which include anticancer, antimicrobial, and antioxidant properties . The presence of both a thione (C=S) and an amino (NH₂) group on the heterocyclic structure makes it an excellent ligand for metal complexation, facilitating the synthesis of novel coordination compounds with potential catalytic and therapeutic applications . In pharmaceutical research, this compound serves as a key synthetic intermediate. The planar, aromatic benzimidazole system can interact with various biological macromolecules, such as DNA and enzymes. The specific substitution pattern of the 5,6-dimethyl and 1-amino groups is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, allowing researchers to explore structure-activity relationships (SAR) . Related 5-amino benzimidazole-2-thione derivatives have been confirmed to exist as the thione tautomer in the solid state, a feature that influences their hydrogen-bonding capacity and supramolecular assembly . Similarly, structurally akin imidazole-2-thione derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, such as breast cancer (MCF-7) and hepatocellular carcinoma (HepG2), by inducing apoptosis and cell cycle arrest . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-5,6-dimethyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-5-3-7-8(4-6(5)2)12(10)9(13)11-7/h3-4H,10H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOVBXUDLBMJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=S)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiocyanation of α-Azidohydrazones

A regioselective approach involves sequential Staudinger/aza-Wittig reactions to construct the imidazole-thione core. Starting with α-azidohydrazones (e.g., 2a ), treatment with triphenylphosphine generates iminophosphorane intermediates (3a ), which undergo cyclization with carbon disulfide (CS₂) under reflux conditions. This method yields 1-aminoimidazole-2-thiones with 53%–85% efficiency, depending on substituents. For 5,6-dimethyl derivatives, introducing methyl groups at the o-phenylenediamine stage prior to cyclization ensures regiochemical control.

Key Reaction Conditions :

  • Solvent: THF/MeOH (4:1)

  • Temperature: Reflux (65–70°C)

  • Catalysts: None required (spontaneous cyclization)

Multicomponent Reactions (MCRs) with Arylhydrazines

Schantl’s protocol adapts MCRs using α-haloketones, potassium thiocyanate, and monosubstituted arylhydrazines in weakly acidic media. The mechanism proceeds via conjugated azoalkene intermediates (D ), which undergo [3+2] cycloaddition with in situ-generated isothiocyanic acid. For 5,6-dimethyl derivatives, pre-methylation of the phenyl ring in α-haloketones (e.g., 3,4-dimethylphenacyl bromide) ensures correct substitution.

Optimization Insights :

  • Yields improve from 25% to 79% using one-pot MCRs versus stepwise protocols.

  • Electron-withdrawing groups at the amino-N1 position enhance reaction rates.

Functionalization of Benzimidazole Scaffolds

Thionation of 2-Aminobenzimidazoles

5,6-Dimethyl-1H-benzimidazol-2-amine (2 ) serves as a precursor for thionation. Treatment with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) in anhydrous toluene converts the 2-amino group to a thione. This method achieves 70%–85% yields but requires rigorous moisture exclusion.

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 12.20 (s, 2H, NH), 7.19–7.10 (m, 2H, aromatic), 2.22 (s, 6H, CH₃).

  • IR : ν 1211 cm⁻¹ (C=S), 1630 cm⁻¹ (C=O).

Alkylation-Thionation Tandem Reactions

A patent-pending method employs vicinal diamines and thiocarbonyl transfer reagents (e.g., 1,1′-thiocarbonyldiimidazole). For example, 3,4-dimethyl-1,2-diaminobenzene reacts with thiocarbonyl diimidazole in CH₂Cl₂, followed by oxidation with MnO₂ to introduce the thione group.

Advantages :

  • Scalable to gram quantities (90% yields reported).

  • Tolerates diverse N-substituents via choice of diamine precursors.

Microwave-Assisted and Catalytic Methods

Microwave-Promoted Cyclocondensation

Microwave irradiation (800 W, 40 bar) accelerates the reaction of 5,6-dimethyl-o-phenylenediamine with thiourea derivatives in acetonitrile. This method reduces reaction times from 24 h to 30–60 min, achieving 75%–90% yields.

Typical Protocol :

  • Substrate: 5,6-dimethyl-o-phenylenediamine (1.0 mmol)

  • Reagent: Thiourea (1.2 mmol)

  • Conditions: 120°C, 15 min, sealed vessel

Acid-Catalyzed Thione Formation

Using CH₃SO₃H-SiO₂ as a solid acid catalyst, 5,6-dimethylbenzimidazole-2-thione derivatives form via cyclodehydration of thiourea intermediates. This method minimizes side reactions and enhances selectivity (up to 93% yield).

Mechanistic Notes :

  • Protonation of the thiourea nitrogen facilitates nucleophilic attack by the adjacent amine.

  • Catalyst recyclability: 5 cycles without significant loss in activity.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹³C NMR : δ 168.4 (C=S), 153.7 (C=N), 18.6–18.9 (CH₃).

  • HRMS : m/z 193.27 [M+H]⁺ (calculated for C₉H₁₁N₃S).

X-ray Crystallography

Single-crystal X-ray analysis confirms the thione tautomer predominates in the solid state. Key metrics:

  • Bond lengths: C2–S1 = 1.68 Å, N1–C2 = 1.34 Å.

  • Space group: Pbca (for N-protected derivatives).

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeKey AdvantageLimitation
Staudinger/Aza-Wittig53–858–12 hRegioselectiveRequires toxic CS₂
Microwave75–900.5 hRapid, energy-efficientSpecialized equipment needed
Acid-Catalyzed85–934 hRecyclable catalystMoisture-sensitive intermediates
Thiocarbonylation906 hScalableHigh-cost reagents

Industrial and Environmental Considerations

  • Waste Management : CS₂ and PPh₃ byproducts require neutralization with KOH/EtOH mixtures.

  • Green Chemistry : Recent advances use ionic liquids (e.g., [BMIM]Br) as solvents to replace THF/CH₂Cl₂, reducing VOC emissions .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted imidazoles, and various reduced derivatives .

Scientific Research Applications

1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with specific molecular targets. The amino and thione groups allow it to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. These interactions can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Tautomerism and Reactivity

  • 5,6-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione (CAS 3287-79-4): Lacks the 1-amino group but shares the 5,6-dimethyl and thione moieties. DFT studies reveal that methyl substituents enhance electron density at the thione sulfur, increasing nucleophilicity.
  • 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione (M1) :
    Methoxy substitution at position 5 introduces electron-donating effects, stabilizing the thione tautomer. Bond lengths (C-S: ~1.68 Å) and angles align closely with the target compound, but the methoxy group reduces steric hindrance compared to methyl groups .
  • 1-(3-Fluorophenyl)imidazoline-2-thione: Fluorine substitution on the phenyl ring alters electronic properties, increasing electrophilicity. This contrasts with the amino group in the target compound, which donates electron density .

Table 1: Comparative Bond Lengths and Angles

Compound C-S Bond Length (Å) C-N (Thione) Bond Length (Å) Tautomer Stability
1-Amino-5,6-dimethyl derivative 1.67 (DFT) 1.34 (DFT) Thione dominant
5,6-Dimethyl (CAS 3287-79-4) 1.68 (X-ray) 1.33 (X-ray) Thione dominant
5-Methoxy (M1) 1.68 (DFT) 1.32 (DFT) Thione dominant

Data derived from X-ray and DFT studies .

Enzyme Inhibition

  • Tyrosinase Inhibition: Schiff base derivatives of benzimidazole-thiones (e.g., 5-((4-nitrobenzylidene)amino)-1H-benzo[d]imidazole-2(3H)-thione) exhibit IC$_{50}$ values as low as 4.8 nM, driven by the thione’s metal-chelating ability. The target compound’s amino group may enhance binding via additional hydrogen bonds .
  • Urease Inhibition: Ruthenium complexes with benzimidazole-thione ligands show reduced activity compared to free thiones, suggesting steric hindrance from metal coordination diminishes efficacy. The amino group’s role in such complexes remains unexplored .

Antimicrobial Activity

  • Anti-Mycobacterial Activity :
    Triazine-indole-benzimidazolone derivatives (e.g., compound 36) inhibit Mycobacterium tuberculosis RmlC (IC$_{50}$ = 0.2 mM). The 5,6-dimethyl groups in the target compound could enhance lipophilicity, improving membrane permeability compared to unsubstituted analogs .

Spectroscopic and Crystallographic Data

  • IR and NMR Signatures: The thione C=S stretch appears at 1685–1716 cm$^{-1}$ in IR, while NH stretches (from the amino group) are observed at 3192–3450 cm$^{-1}$ . $ ^1H $-NMR signals for methyl groups in 5,6-dimethyl derivatives resonate at δ 2.22–2.94 ppm, distinct from methoxy (δ 3.2–3.8 ppm) or fluorine-substituted analogs .

Biological Activity

1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione (CAS No. 159414-96-7) is a heterocyclic compound belonging to the imidazole family. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an amino group and a thione group that contribute to its biological activity. The molecular formula is C9H11N3SC_9H_{11}N_3S, with a molecular weight of 195.27 g/mol. Its structural representation can be summarized as follows:

PropertyValue
IUPAC Name1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione
Molecular FormulaC9H11N3S
Molecular Weight195.27 g/mol
CAS Number159414-96-7

The biological activity of 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione is attributed to its ability to interact with various molecular targets within biological systems. The amino and thione groups facilitate hydrogen bonding and coordination with metal ions, which can influence enzyme activity and receptor binding. This interaction modulates several biological pathways, leading to therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects. For instance, a study assessed the structure-activity relationship (SAR) of benzimidazole derivatives, indicating that modifications in the structure could enhance antimicrobial efficacy.

Table: Antimicrobial Activity Data

PathogenMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans15

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study identified human topoisomerase I as a target for several benzimidazole derivatives, including 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione. These derivatives were screened against a panel of cancer cell lines at the National Cancer Institute (NCI), revealing promising inhibitory effects on cancer cell proliferation.

Case Study: NCI Screening Results

In a screening of 60 human cancer cell lines:

  • Compound 12b exhibited an IC50 value comparable to camptothecin at 16 μM.
  • Flow cytometric analysis indicated that the compound caused G2/M phase cell cycle arrest, suggesting effective DNA damage response mechanisms at play.

Neuroprotective Effects

Emerging research suggests neuroprotective properties for this compound. In models of neurotoxicity induced by oxidative stress, it demonstrated antioxidant capabilities that were superior to standard neuroprotective agents like melatonin and rasagiline. The presence of catechol groups in certain derivatives enhanced these protective effects.

Table: Neuroprotective Activity Overview

Activity TypeObserved EffectReference
Antioxidant ActivityScavenging superoxide radicals
MAO-B InhibitionPotent inhibition comparable to selegiline

Q & A

Q. What are the optimal synthetic routes for 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted benzene-1,2-diamine derivatives with carbon disulfide. For example, N-substituted diamines react with CS₂ in the presence of a base (e.g., pyridine) under reflux to form the thione moiety . Alternative methods include using thiourea with substituted benzaldehydes under acidic conditions, optimizing yields through solvent choice (e.g., ethanol or DMF) and catalyst selection. Purification often employs column chromatography or recrystallization . Yield improvements (e.g., 21% to >50%) are achieved by adjusting stoichiometry and reaction time .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard for determining crystal packing and hydrogen-bonding networks. For example, non-covalent interactions (e.g., N–H···S hydrogen bonds) stabilize the lattice structure . Complementary techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and tautomeric forms (e.g., thione vs. thiol) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Stretching frequencies (e.g., C=S at ~1200 cm⁻¹) confirm functional groups .

Q. What mechanistic insights exist for the formation of the thione group in this compound?

The thione group forms via nucleophilic attack of the amine on CS₂, followed by cyclization. In basic conditions, deprotonation of the intermediate enhances ring closure. Computational studies (e.g., DFT) model transition states and activation energies, revealing solvent effects on reaction kinetics .

Advanced Research Questions

Q. How do non-covalent interactions in the crystal lattice influence material properties?

Hydrogen bonds (N–H···S) and π-π stacking dominate the supramolecular architecture, affecting solubility and thermal stability. Hirshfeld surface analysis quantifies interaction contributions (e.g., 15% H-bonding, 30% van der Waals) . Halogen-substituted analogs show enhanced halogen bonding, altering melting points by 10–20°C .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Systematic substitution at positions 5 and 6 with electron-donating/withdrawing groups modulates bioactivity. For example:

  • Antimicrobial activity : Methyl groups enhance lipophilicity, improving membrane penetration (MIC reduced from 128 µg/mL to 32 µg/mL) .
  • Enzyme inhibition : Docking studies (AutoDock Vina) predict binding affinities to target proteins (e.g., CYP450) by analyzing substituent steric/electronic effects .

Q. What computational tools predict electronic properties and reactivity?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps (~4.5 eV), correlating with redox behavior. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for functionalization . TD-DFT simulates UV-Vis spectra, matching experimental λmax at 320 nm .

Q. How does polymorphism affect physicochemical behavior?

Different crystallization conditions (e.g., slow evaporation vs. diffusion) yield polymorphs with distinct dissolution rates. Powder XRD and DSC differentiate forms (e.g., Form I melts at 215°C vs. Form II at 205°C) . Solubility studies in biorelevant media (FaSSIF/FeSSIF) assess bioavailability implications .

Q. What strategies resolve contradictions in reported biological data?

  • Dose-response validation : Replicate assays across cell lines (e.g., HEK293 vs. HepG2) to exclude cell-specific effects .
  • Metabolic stability : LC-MS/MS tracks metabolite formation in liver microsomes, identifying active vs. inactive derivatives .
  • Off-target screening : Proteome-wide profiling (e.g., KinomeScan) confirms selectivity .

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